

An In-depth Technical Guide to the Physical Properties of Brominated Xylenes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromomesitylene

Cat. No.: B157001

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of various brominated xylene isomers. The data presented is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction to Brominated Xylenes

Brominated xylenes are a class of aromatic compounds derived from xylene through the substitution of one or more hydrogen atoms with bromine. The position of the bromine atom and the methyl groups on the benzene ring gives rise to several structural isomers, each with distinct physical and chemical properties.^{[1][2]} These compounds serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.^{[3][4]} ^[5] A thorough understanding of their physical properties is crucial for their effective application in various scientific disciplines.

Comparative Physical Properties

The physical properties of brominated xylene isomers are summarized in the table below for easy comparison. These properties, including melting point, boiling point, density, and refractive index, are critical for process design, purification, and characterization.

Isomer	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (at 20°C)
2-Bromo-m-xylene	576-22-7	-10 ^{[6][7][8]}	205-206 ^{[6][7]} [8]	1.384 - 1.389 ^{[6][7][8]}	1.5550 ^{[6][7]}
4-Bromo-m-xylene	583-70-0	-17 ^[9]	212-214 ^[10] [11]	1.366 - 1.37 ^{[10][11]}	1.5510 ^[11]
2-Bromo-p-xylene	553-94-6	9-10 ^{[12][13]}	199-201 ^[12] [13]	1.34 ^[13]	1.550 ^[13]
3-Bromo-o-xylene	576-23-8	-20.49 (estimate) ^[14]	214 ^[14]	1.365 ^[14]	1.5595- 1.5625 ^[15] [16][17]
4-Bromo-o-xylene	583-71-1	-12 to -10 ^[4]	215 ^{[3][4]}	1.37 ^{[3][4]}	1.5535- 1.5585 ^[18]

Experimental Protocols

The accurate determination of the physical properties listed above is essential for compound identification and purity assessment. Standard experimental methodologies for these measurements are detailed below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range, and a sharp melting point is often indicative of high purity.^{[19][20]}

Capillary Method:

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.^{[19][21]} The sample height should be 1-2 mm.
^[22]

- Apparatus: The capillary tube is attached to a thermometer or placed in a heating block of a melting point apparatus.[19]
- Heating: The sample is heated at a controlled rate.[21] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., a heating rate of about 2°C/min) starting from a temperature slightly below the approximate melting point.[20]
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[22]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.[23]

Distillation Method (for larger volumes):

- Apparatus Setup: A simple or fractional distillation apparatus is assembled.[24]
- Heating: The liquid is heated in a distillation flask.
- Temperature Measurement: The temperature of the vapor is measured with a thermometer placed at the level of the side arm of the distillation head. This temperature remains constant during the distillation of a pure compound and represents its boiling point.[24]

Micro-Boiling Point Method (for small volumes):

- Sample Preparation: A small amount of the liquid is placed in a fusion tube or a small test tube. A capillary tube, sealed at one end, is inverted and placed in the liquid.[23][25]
- Heating: The apparatus (e.g., a Thiele tube or a heating block) is heated.[26]
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[23][26] The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[23][26]

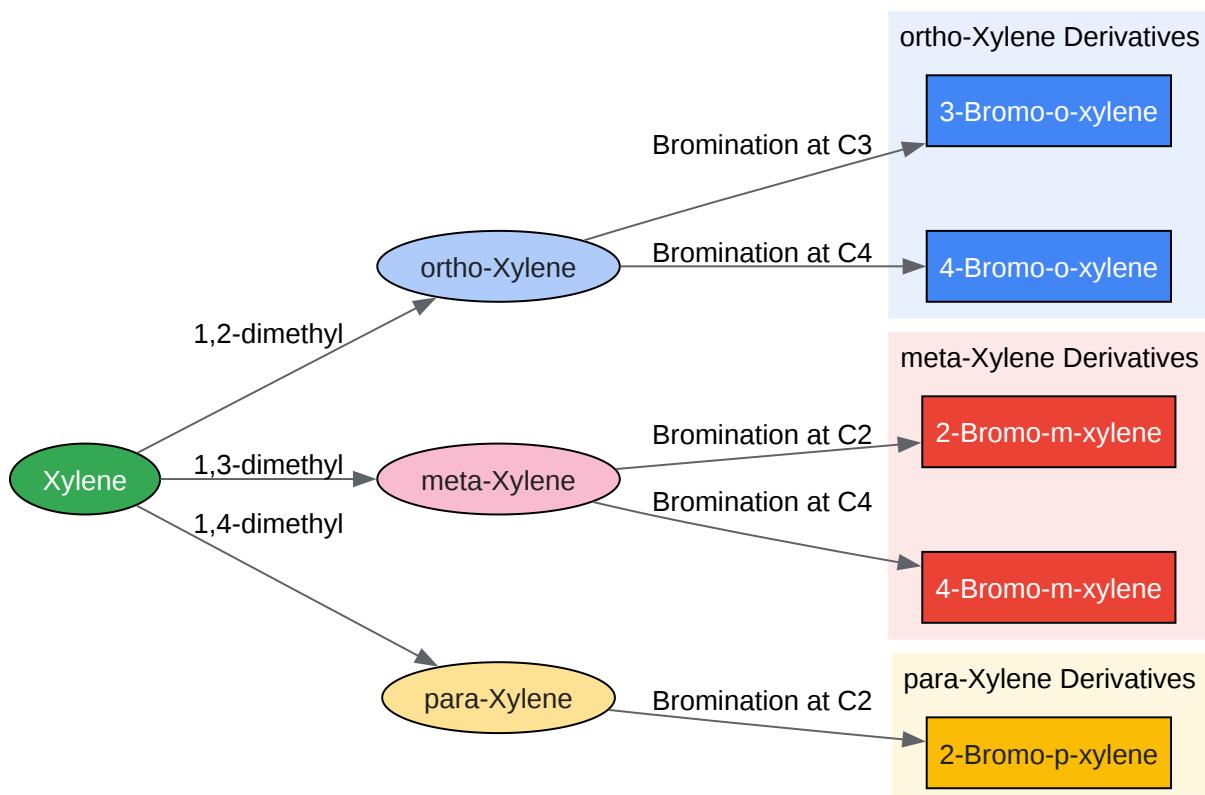
Density Determination

Density is the mass of a substance per unit volume.

For Liquids:

- Mass Measurement: A known volume of the liquid is dispensed into a pre-weighed container (e.g., a graduated cylinder or pycnometer) using a calibrated pipette or burette for accuracy. [\[27\]](#)[\[28\]](#)
- Volume Measurement: The volume of the liquid is accurately measured.[\[27\]](#)
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass by the volume.[\[27\]](#)

Refractive Index Determination


The refractive index of a substance is a dimensionless number that describes how fast light travels through the material.[\[29\]](#) It is a characteristic property of a substance and is useful for identification and purity assessment.

Using a Refractometer (e.g., Abbe Refractometer):

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
- Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs. The refractive index is then read directly from the instrument's scale. The measurement is temperature-dependent, so the temperature should be controlled and recorded.[\[30\]](#)

Logical Relationships of Brominated Xylene Isomers

The following diagram illustrates the structural relationships between the different brominated xylene isomers based on the substitution pattern on the benzene ring.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Xylene - Wikipedia [en.wikipedia.org]
- 2. Xylene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-o-xylene | 583-71-1 [chemicalbook.com]
- 4. 4-Bromo-o-xylene CAS#: 583-71-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. store.p212121.com [store.p212121.com]
- 7. 2-Bromo-m-xylene CAS#: 576-22-7 [m.chemicalbook.com]
- 8. 2-Bromo-m-xylene | 576-22-7 [chemicalbook.com]
- 9. 4-bromo-m-xylene [stenutz.eu]
- 10. 4-Bromo-m-xylene, 98% 583-70-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 11. wwmponline.com [wwmponline.com]
- 12. far-chemical.com [far-chemical.com]
- 13. 2-Bromo-1,4-dimethylbenzene 99 553-94-6 [sigmaaldrich.com]
- 14. chembk.com [chembk.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. 3-Bromo-o-xylene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 17. A15889.14 [thermofisher.com]
- 18. A14736.06 [thermofisher.com]
- 19. SSERC | Melting point determination [sserc.org.uk]
- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 21. westlab.com [westlab.com]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. Video: Boiling Points - Concept [jove.com]
- 24. vernier.com [vernier.com]
- 25. byjus.com [byjus.com]
- 26. uomus.edu.iq [uomus.edu.iq]
- 27. chem.libretexts.org [chem.libretexts.org]

- 28. google.com [google.com]
- 29. practical physics: experiment 12: refractive index [johnwellphy1.blogspot.com]
- 30. wp.optics.arizona.edu [wp.optics.arizona.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Brominated Xylenes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157001#comparing-physical-properties-of-brominated-xylenes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com